molecular formula C16H20FN5 B7154869 N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine

Cat. No.: B7154869
M. Wt: 301.36 g/mol
InChI Key: USEGVECNEFQBNR-UHFFFAOYSA-N
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Description

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a pyridine ring, with additional functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5/c1-2-13-15(17)16(21-11-20-13)22-8-6-12(10-22)9-19-14-5-3-4-7-18-14/h3-5,7,11-12H,2,6,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGVECNEFQBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)CNC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity. Industrial methods also incorporate purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of hydrogen or loss of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(6-methyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine
  • N-[[1-(6-ethyl-5-chloropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine

Uniqueness

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methyl]pyridin-2-amine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.

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